(1S,3R)-5-Azaspiro[2.4]heptan-1-amine
Description
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S,3R)-5-azaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6+/m0/s1 |
InChI Key |
ILZZJZJQDKNJOH-NTSWFWBYSA-N |
Isomeric SMILES |
C1CNC[C@]12C[C@@H]2N |
Canonical SMILES |
C1CNCC12CC2N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Dihalocarbene Addition and Reduction
A patented method (CN103687489A) describes an improved process for preparing 5-azaspiro[2.4]heptane derivatives, which can be adapted for the amine target:
- Step 1: Starting from a suitable cyclic enone or pyrrolidine derivative, an oxidation step introduces a formyl or carboxylic acid group.
- Step 2: Treatment with an alkylene agent forms an alkene intermediate.
- Step 3: Addition of dihalocarbene (generated thermally from trihaloacetic acid salts) to the alkene forms a dihalogenated cyclopropane intermediate.
- Step 4: Reduction via hydrodehalogenation removes halogens, yielding the spirocyclopropane ring system.
- Step 5: Subsequent functional group transformations yield the amine at the spiro center.
This method avoids the use of highly air-sensitive and flammable reagents like diethylzinc, improving safety and scalability. It also enhances yield and reduces purification complexity.
Cyclopropanation Using Sulfur Ylides
Research published in 2017 (PMC6155796) demonstrates a catalyst-free, diastereoselective cyclopropanation of cyclic enones with sulfur ylides under mild conditions:
- The reaction proceeds in solvents like 1,4-dioxane at room temperature.
- High yields (up to 86%) and excellent diastereoselectivity (up to 93:7 d.r.) are achieved.
- This method allows rapid formation of spirocyclopropane intermediates, which can be further elaborated to the target amine.
This approach is notable for its mild conditions, operational simplicity, and stereochemical control, making it attractive for synthesizing azaspiro compounds.
Multi-step Synthesis Involving Protected Intermediates
The synthesis often involves protecting groups such as tert-butoxycarbonyl (Boc) to mask amine functionalities during intermediate steps:
- For example, (S)-1-(tert-butoxycarbonyl)-4-oxo-pyrrolidine-2-formic acid can be oxidized and cyclopropanated as above.
- After cyclopropanation and reduction, deprotection yields the free amine.
- This strategy allows for selective reactions and purification at each stage.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Diastereoselectivity (d.r.) | Advantages | Limitations |
|---|---|---|---|---|---|
| Dihalocarbene Addition + Reduction (Patent CN103687489A) | Trihaloacetic acid salts, reductive hydrodehalogenation | Moderate to High (varies) | Not explicitly stated | Scalable, safer than diethylzinc methods | Multi-step, requires halogenated intermediates |
| Sulfur Ylide Cyclopropanation (PMC6155796) | Sulfur ylides, 1,4-dioxane, room temp | Up to 86 | Up to 93:7 | Mild conditions, high stereocontrol | Limited substrate scope reported |
| Protected Intermediate Route | Boc-protected pyrrolidine derivatives, oxidation, cyclopropanation, deprotection | Moderate to High | Controlled by protecting group strategy | Enables selective functionalization | Requires multiple protection/deprotection steps |
Research Findings and Practical Considerations
- The dihalocarbene method improves upon traditional Simmons-Smith cyclopropanation by avoiding pyrophoric reagents and improving yields and safety.
- Sulfur ylide cyclopropanation offers a catalyst-free, mild alternative with excellent stereoselectivity, suitable for sensitive substrates.
- Protecting group strategies are essential for controlling reactivity and stereochemistry during multi-step syntheses.
- The stereochemistry (1S,3R) is critical and is controlled by the choice of starting materials, reagents, and reaction conditions.
- Scale-up considerations favor methods that minimize hazardous reagents and simplify purification.
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-5-Azaspiro[2.4]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially leading to ring-opening or further functionalization.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under various conditions, often in the presence of catalysts or under reflux.
Major Products: The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols
Scientific Research Applications
(1S,3R)-5-Azaspiro[2.4]heptan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which (1S,3R)-5-Azaspiro[2.4]heptan-1-amine exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. The spirocyclic structure allows for specific binding interactions, which can be exploited in drug design and development.
Comparison with Similar Compounds
Stereoisomeric Variants
(1R,3S)-5-Azaspiro[2.4]heptan-1-amine (enantiomer) exhibits divergent biological activity due to reversed stereochemistry. For example, in JAK1 inhibition studies, the (R)-configured derivative (related to the spiro scaffold) showed an IC₅₀ of 8.5 nM against JAK1 with a 48-fold selectivity over JAK2, whereas the (S)-enantiomer demonstrated reduced potency and selectivity .
Table 1: Stereoisomer Comparison
| Property | (1S,3R)-Isomer | (1R,3S)-Isomer |
|---|---|---|
| JAK1 IC₅₀ | 8.5 nM | Not reported (inferior) |
| Selectivity (JAK1/JAK2) | 48-fold | N/A |
| Commercial Availability | Limited (e.g., Alfa Chemistry) | Discontinued |
Substituent-Modified Derivatives
(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
- Structure : Incorporates a benzyl group at position 3.
- Application : Intermediate in JAK inhibitor synthesis. The benzyl group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .
- Synthesis : Prepared via N-benzylation of the spiro scaffold using benzyl bromide and LAH reduction .
(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine
- Structure : Methyl substitution at position 5.
- Impact : Methylation increases metabolic stability by reducing CYP450-mediated oxidation. This derivative showed improved pharmacokinetics in rodent studies .
Table 2: Substituent Effects
Broader Spirocyclic Analogs
5-Azaspiro[2.4]heptane-6-carboxylic Acid
- Structure : Carboxylic acid substituent at position 4.
- Use : Intermediate in peptidomimetics targeting HCV NS5A .
- Synthesis: Prepared via oxidation of the spiro scaffold using KMnO₄ .
5-Azaspiro[2.4]heptan-5-yl-3-oxopropanenitrile
- Structure : Nitrile and ketone functional groups.
- Application : JAK1 inhibitor lead compound with IC₅₀ = 8.5 nM. The nitrile group enhances hydrogen bonding with the kinase active site .
Table 3: Functional Group Contributions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
